molecular formula C14H14O2 B6379305 2-Methoxy-5-(3-methylphenyl)phenol CAS No. 1261945-93-0

2-Methoxy-5-(3-methylphenyl)phenol

Cat. No.: B6379305
CAS No.: 1261945-93-0
M. Wt: 214.26 g/mol
InChI Key: XOYPBIQSMXYJAR-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-methylphenyl)phenol is a phenolic compound characterized by a methoxy group at position 2, a hydroxyl group at position 5, and a 3-methylphenyl substituent. Phenolic compounds with methoxy and aryl substituents are often studied for their biological activities, including antitumor, antioxidant, and antimicrobial effects .

Properties

IUPAC Name

2-methoxy-5-(3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-4-3-5-11(8-10)12-6-7-14(16-2)13(15)9-12/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYPBIQSMXYJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685408
Record name 4-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-93-0
Record name 4-Methoxy-3'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3-methylphenyl)phenol typically involves the reaction of 3-methylphenol with methoxybenzene under specific conditions. One common method includes the use of a catalyst such as boron tribromide (BBr3) for the demethylation of methoxy derivatives . Another approach involves the use of sodium hydride (NaH) as a base in the presence of a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of 2-Methoxy-5-(3-methylphenyl)phenol often employs large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit certain enzymes or receptors involved in inflammatory and tumorigenic processes .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds
Compound Name Substituents/Functional Groups Molecular Formula Key Structural Differences
2-Methoxy-5-(3-methylphenyl)phenol 3-Methylphenyl at C5, methoxy at C2 C14H14O2 Reference compound for comparison
(E)-SB-2 Trifluoromethylphenylimino group at C5 C15H12F3NO2 Imine linkage and CF3 group alter electronic properties
2-Methoxy-5-((phenylamino)methyl)phenol Phenylaminomethyl at C5 C14H15NO2 Secondary amine group enhances hydrogen bonding
Erianin 3,4,5-Trimethoxyphenethyl at C5 C18H20O5 Bibenzyl structure with extended methoxy groups
Isochavibetol Propenyl group at C5 C10H12O2 Unsaturated allyl group influences reactivity
3-Allyl-6-methoxyphenol (Chavibetol) Allyl group at C5, methoxy at C6 C10H12O2 Positional isomerism (methoxy at C6 vs. C2)

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., CF3 in SB-2 ) increase polarity, while electron-donating groups (e.g., methylphenyl in the target compound) enhance hydrophobic interactions.
  • Hydrogen Bonding: Compounds like 2-Methoxy-5-((phenylamino)methyl)phenol exhibit intermolecular hydrogen bonds (O2—H2···O2, O2—H2···O21) due to hydroxyl and amine groups , whereas the target compound’s methylphenyl group may prioritize van der Waals interactions.

Comparison :

  • The target compound may be synthesized via analogous methods, such as Friedel-Crafts alkylation or Suzuki coupling, depending on the substituent’s complexity.
  • Yields for similar compounds range from 51% to 80%, suggesting that steric hindrance from the 3-methylphenyl group could impact efficiency .

Physicochemical Properties

Table 3: Spectroscopic and Crystallographic Data
Compound Name ¹H NMR (δ, ppm) IR (cm⁻¹) Crystal System Hydrogen Bonding
2-Methoxy-5-((phenylamino)methyl)phenol 7.41 (s, 1H), 3.81 (s, 3H) 3399 (O–H), 1596 (C=N) Monoclinic O2–H2···O2 (2.888 Å)
Isochavibetol Not reported 3026 (C–H stretch) Not applicable N/A (volatile in GC-MS)

Key Differences :

  • The target compound’s methylphenyl group may downfield-shift aromatic protons in ¹H NMR compared to allyl/propenyl substituents .
  • Crystallographic data for analogs like 2-Methoxy-5-((phenylamino)methyl)phenol reveal monoclinic systems stabilized by hydrogen bonds , whereas bulky substituents in the target compound might favor orthorhombic packing.

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